Boc-D-Phe-Phe-OH
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Overview
Description
Boc-D-Phe-Phe-OH, also known as N-tert-butoxycarbonyl-D-phenylalanyl-phenylalanine, is an organic compound that belongs to the class of dipeptides. It consists of two phenylalanine residues, where the N-terminal amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-D-Phe-Phe-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process typically involves the following steps:
Coupling Reaction: The Boc-protected D-phenylalanine is coupled with phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: The Boc group is removed using a strong acid like trifluoroacetic acid (TFA) to yield the free dipeptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Phe-Phe-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like TFA.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Substitution Reactions: Introduction of different functional groups at specific positions on the phenylalanine residues.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt), and 1-hydroxy-7-azabenzotriazole (HOAt) are frequently used.
Substitution: Various reagents depending on the desired functional group.
Major Products
The major products formed from these reactions include free dipeptides, extended peptide chains, and modified dipeptides with different functional groups.
Scientific Research Applications
Boc-D-Phe-Phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a component in peptide-based vaccines.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Boc-D-Phe-Phe-OH involves its role as a peptide building block. It participates in the formation of peptide bonds through nucleophilic attack by the amino group on the carbonyl carbon of another amino acid or peptide. This process is facilitated by coupling reagents and catalysts, leading to the formation of extended peptide chains. The molecular targets and pathways involved depend on the specific application and the nature of the peptides being synthesized.
Comparison with Similar Compounds
Similar Compounds
Boc-D-phenylalanine: A single amino acid with a Boc-protected amino group.
Boc-L-phenylalanine: The L-enantiomer of Boc-D-phenylalanine.
Fmoc-D-phenylalanine: A D-phenylalanine derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Boc-Phe-Phe-OMe: A dipeptide with a Boc-protected amino group and a methyl ester at the C-terminus.
Uniqueness
Boc-D-Phe-Phe-OH is unique due to its specific combination of D-phenylalanine and phenylalanine residues, which imparts distinct stereochemical properties and reactivity. This uniqueness makes it valuable in the synthesis of peptides with specific structural and functional characteristics.
Properties
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOBHAOOLCEJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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